molecular formula C16H17NO B1612355 2-Benzyl-5-methoxyisoindoline CAS No. 127168-89-2

2-Benzyl-5-methoxyisoindoline

Cat. No.: B1612355
CAS No.: 127168-89-2
M. Wt: 239.31 g/mol
InChI Key: IXVDZZDUTXTHTM-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxyisoindoline is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthetic Methods : 2-Benzyl-5-methoxyisoindoline derivatives have been synthesized using various methods. For example, Chen Zhan-guo (2008) developed a synthesis method for a derivative of 3,4-dihydro-isoquinolin-1(2H)-one, starting from methyl 3-hydroxy-4-methoxybenzoate, which involves steps like allyl etherification and Claisen rearrangement (Chen Zhan-guo, 2008).

  • Receptor Binding Studies : Compounds derived from this compound, such as 2-methoxyisoindolo[2,1-a]indoles, have been examined for their binding affinity to melatonin receptors. These studies, conducted by Rüdiger Faust and colleagues, revealed that certain derivatives show higher binding affinities than parent isoindoles, with varying agonist and antagonist properties (Faust et al., 2000).

  • Application in Tubulin Polymerization Inhibition : Methoxy-substituted derivatives of this compound have been investigated for their role in inhibiting tubulin polymerization, a mechanism important in cancer therapy. Gastpar et al. (1998) found that certain derivatives disrupt microtubule assembly, indicating their potential as cytostatic agents (Gastpar et al., 1998).

  • Side-Chain Amination Reaction : Jurd (1978) explored a novel amination reaction of 2-Benzyl-5-methoxy-1,4-benzoquinones, demonstrating the chemical versatility of this compound in synthesizing different derivatives (Jurd, 1978).

Pharmaceutical Research

  • Sigma-2 Receptor Probe : In a study by Jinbin Xu et al. (2005), a derivative of this compound, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, was identified as a high-affinity ligand for sigma-2 receptors. This highlights its potential in neuropharmacological research (Xu et al., 2005).

  • Serotonin 5-HT2 Receptor Family Agonists : A study by Nichols et al. (2014) on N-Benzyl-5-methoxytryptamines, structurally related to this compound, revealed their potent agonist activity on the serotonin 5-HT2 receptor family. This suggests their relevance in studying neuropsychiatric disorders (Nichols et al., 2014).

  • Enzyme Inhibitors : The 1-methoxyisoindoline system, related to this compound, was synthesized as a potential stable azosaccharide mimic in vivo, indicating its application in the development of antiretroviral agents and glycosidase inhibitors. This was explored by Ewing et al. (2001) (Ewing et al., 2001).

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-methoxyisoindoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory activities against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholineAdditionally, it has shown potential as an antidepressant, anxiolytic, and anticancer agent .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of leukemia and mammary tumor cells, indicating its potential as an antitumor agent. Furthermore, it may modulate cell signaling pathways involved in cell growth and apoptosis, thereby influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2-8°C) and exhibits consistent biochemical activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown potential therapeutic effects, such as antidepressant and anxiolytic properties . At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity in certain cell lines. Therefore, determining the optimal dosage is crucial for its safe and effective use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its use in therapeutic applications and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications

Properties

IUPAC Name

2-benzyl-5-methoxy-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVDZZDUTXTHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569459
Record name 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-89-2
Record name 2,3-Dihydro-5-methoxy-2-(phenylmethyl)-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine in a round bottom flask 1,2-Bis-bromomethyl-4-methoxy-benzene (1.0 g, 3.40 mmol), Benzyltriethylammonium chloride (73.5 mg, 3.2 mmol), 50% NaOH (aq)/Toluene (3.0 mL/14 mL), and then dropwise addition of Benzylamine (0.37 mL, 3.39 mmol). Stir the reaction at room temperature for 3 hours, and then add to Ethyl acetate, wash with water, brine, and dry over Na2SO4. After concentrating under reduced pressure, the add the mixture to a 10 g SCX column, wash with MeOH, and elute with 1N NH3-MeOH. Flash chromatograph using 3:1 Hexanes:Ethyl acetate to afford 580.0 mg, 2.42 mmol (71% yield) of the title compound as a brown oil: 1H NMR (500 MHz, CDCl3); 3.7 (3H, s), 3.9-4.0 (6H, m), 6.7-6.8 (2H, m), 7.1 (1H, d), 7.3-7.5 (5H, m); MS m/z 238 (M).
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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3 mL
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reactant
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0.37 mL
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73.5 mg
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catalyst
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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